Tumor Histotype Selectivity: N¹-Allyl Derivatives Preferentially Target Lung Cancer Lines vs. CNS- or Leukemia-Directed Analogs
In a direct four-arm comparison conducted within the NCI primary antitumor drug screen, N¹-allyl nitrosourea derivatives of diamino acids (L-ornithine and L-lysine series) exhibited a selectivity pattern clearly distinct from their N¹-methyl, N¹-(2-chloroethyl), and N¹-propargyl counterparts: N¹-allyl compounds were preferentially active against lung cancer cell lines, whereas N¹-methyl and N¹-(2-chloroethyl) derivatives were more selective for central nervous system (CNS) lines, and N¹-propargyl derivatives for leukemia lines [1]. All four series showed comparable overall in vitro potency to commercial nitrosoureas BCNU, CCNU, MeCCNU, chlorozotocin, streptozotocin, and PCNU, indicating that the selectivity difference is not a potency artifact but a true targeting divergence driven by the N¹ alkylating moiety [1].
| Evidence Dimension | Differential tumor histotype selectivity in NCI 60-cell-line panel |
|---|---|
| Target Compound Data | N¹-allyl nitrosourea derivatives: preferential activity against lung cancer cell lines |
| Comparator Or Baseline | N¹-methyl and N¹-(2-chloroethyl) derivatives: preference for CNS lines; N¹-propargyl derivatives: preference for leukemia lines |
| Quantified Difference | Selectivity profile shift from CNS (methyl/2-chloroethyl) to lung (allyl) to leukemia (propargyl), while overall potency remains equivalent to BCNU/CCNU/MeCCNU |
| Conditions | NCI primary antitumor drug screen; 60 human tumor cell lines; sulforhodamine B protein assay endpoint |
Why This Matters
For procurement decisions, this differential selectivity means 1-allyl-1-nitrosourea—or its close diamino acid conjugates—should be prioritized when the intended experimental model targets lung adenocarcinoma, squamous lung carcinoma, or small-cell lung cancer lines, avoiding misallocation of a nitrosourea that preferentially hits CNS or leukemic targets.
- [1] Dulude H, Salvador R, Gallant G. In vitro cytotoxicity and differential cellular sensitivity of derivatives of diamino acids. II. N1-methyl, N1-allyl, N1-(2-chloroethyl) and N1-propargyl nitrosoureas. Anticancer Res. 1995;15(3):853-858. PMID: 7645970. View Source
